6-(2-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
6-(2-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a fluoro and methoxy substituted phenyl ring, a phenyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoro-4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 2-phenylacetonitrile under basic conditions to yield the desired pyrazolo[3,4-b]pyridine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
6-(2-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
6-(2-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and neuroprotective drugs.
Material Science: The unique structural properties of the compound make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-(2-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can be compared with other similar compounds, such as:
Pyrazoloquinolines: These compounds share a similar core structure but differ in the substitution pattern and functional groups, leading to variations in their chemical and biological properties.
Fluorophenyl derivatives: Compounds with fluoro-substituted phenyl rings exhibit unique reactivity and biological activity, making them valuable in medicinal chemistry.
Methoxyphenyl derivatives: The presence of methoxy groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C19H14FN3O2 |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C19H14FN3O2/c1-25-13-7-8-14(16(20)11-13)17-10-9-15-18(21-17)22-23(19(15)24)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22) |
InChI Key |
XMWVJTDENYAMEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4)F |
Origin of Product |
United States |
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